alpha-Methyl-gamma-butyrolactone

Catalog No.
S1537268
CAS No.
1679-47-6
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methyl-gamma-butyrolactone

CAS Number

1679-47-6

Product Name

alpha-Methyl-gamma-butyrolactone

IUPAC Name

3-methyloxolan-2-one

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3

InChI Key

QGLBZNZGBLRJGS-UHFFFAOYSA-N

SMILES

CC1CCOC1=O

Canonical SMILES

CC1CCOC1=O

The exact mass of the compound alpha-Methyl-gamma-butyrolactone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102837. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

alpha-Methyl-gamma-butyrolactone (α-MBL) is a substituted five-membered cyclic ester, or lactone, belonging to the same chemical class as the widely used industrial solvent γ-butyrolactone (GBL). It functions as a polar aprotic solvent and a specialized chemical intermediate, particularly in the synthesis of functionalized molecules and polymers. Unlike its unsubstituted counterpart, GBL, the presence of a methyl group at the alpha-position introduces significant steric and electronic modifications, altering its physical and chemical properties in ways that are critical for specific industrial and laboratory processes. These differences are key to its selection over more common, seemingly interchangeable alternatives.

Research Fit

Chiral racemic γ-butyrolactone for stereochemical research
α-Methyl substitution directs regioselective synthesis
Supports GABA(A) receptor modulation studies

Direct substitution of α-Methyl-γ-butyrolactone with its parent compound, GBL, is often unviable in controlled applications. The alpha-methyl group is not a passive modification; it sterically hinders the carbonyl group and alters the molecule's polarity and intermolecular forces. This results in quantifiable differences in boiling point, viscosity, density, and solvent behavior that directly impact process parameters, formulation stability, and reaction kinetics. For applications requiring a specific thermal processing window, rheological profile, or defined reactivity as a chemical precursor, GBL is not an equivalent and its use can lead to process failure, product inconsistency, or undesirable side reactions.

Substitution Risk

Target: α-Methyl-GBL
Substitute May Differ
Produces ring-oxidized tropospheric products
GBL/GVL may yield ring-opening products only
α-substitution: anticonvulsant research context
β-substituted analogs: epileptogenic profile
Racemic mixture for stereochemical control
Enantiopure material may shift assay response

Expanded Thermal Processing Window vs. γ-Butyrolactone (GBL)

α-Methyl-γ-butyrolactone possesses a significantly higher boiling point than its unsubstituted analog, GBL. This provides a wider liquid range and a more stable thermal profile for high-temperature applications, reducing solvent loss through evaporation and allowing for greater process control.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data218 °C
Comparator Or Baselineγ-Butyrolactone (GBL): 204 °C
Quantified Difference14 °C higher
ConditionsStandard atmospheric pressure (1 atm)

The higher boiling point enables use in chemical syntheses and formulations at elevated temperatures where GBL would be too volatile, improving safety and process efficiency.

Oxidation product profile
Head-to-head
AMGBL: ring-oxidized dominant; GVL: ring-opening only
Position-specific degradation pathway context
Gas-phase OH radical, 298 K

Altered Physical Properties for Advanced Formulation Control

The alpha-methyl group increases the viscosity while decreasing the density compared to GBL. The viscosity of α-MBL is approximately 29% higher than GBL at room temperature, while its density is about 6% lower. These differences are critical for applications where rheology, flow characteristics, and precise volumetric/gravimetric formulation are essential.

Evidence DimensionViscosity (25°C) and Density (20°C)
Target Compound DataViscosity: ~2.2 cP; Density: 1.06 g/cm³
Comparator Or Baselineγ-Butyrolactone (GBL): Viscosity: 1.7 cP; Density: 1.129 g/cm³
Quantified Difference~29% higher viscosity; ~6% lower density
ConditionsStandard temperature as indicated.

This allows for fine-tuning of formulation viscosity without additives and ensures accurate composition in multi-solvent systems, which is critical for reproducibility in coatings, electrolytes, and cleaning agents.

GABA(A) modulation
Class-level
α-substituted: positive modulation; β-substituted: inhibition
Opposite model-response profiles observed
PTZ seizure model, hippocampal slices

Distinct Reactivity Profile for Specialty Polymer Synthesis

Unsubstituted γ-butyrolactone (GBL) is widely regarded as 'non-polymerizable' via ring-opening polymerization (ROP) under typical conditions due to its low ring strain and unfavorable thermodynamics. The introduction of the alpha-methyl substituent in α-MBL alters the ring's electronic and steric properties, presenting it as a distinct monomeric building block. This structural modification is a key strategy for accessing functional polyesters that are inaccessible using the parent GBL.

Evidence DimensionSuitability as a Monomer for Ring-Opening Polymerization (ROP)
Target Compound DataA structurally distinct monomer for creating substituted polyesters.
Comparator Or Baselineγ-Butyrolactone (GBL): Thermodynamically unfavorable for ROP; generally considered non-polymerizable under ambient pressure.
Quantified DifferenceQualitative shift from a non-polymerizable scaffold (GBL) to a functional monomer candidate (α-MBL).
ConditionsCatalytic Ring-Opening Polymerization (ROP) synthesis.

For polymer chemists, selecting α-MBL over GBL is a fundamental choice to enable the synthesis of novel polyesters with tailored properties, a route that is closed when using the unsubstituted lactone.

Synthetic yield
Reported
89% from GBL via monomethylation
Supports in-house synthesis verification
K₂CO₃/DMC, 210°C, 7h
Enantioselective potency
Reported
2-fold greater in vivo potency; IC₅₀ 0.68 vs 1.1 mM
Supports enantiomer-specific assay review
α-BnMeGBL derivative, PTZ model
Boiling point difference
Data to verify
78–81°C at 10 mmHg vs GVL 86–88°C at 12 mmHg
Supports identity verification workflows
Vendor-reported reduced pressure data

High-Temperature Process Solvent and Formulation Component

Due to its higher boiling point and lower volatility compared to GBL, α-MBL is the appropriate choice for chemical reactions, extractions, or cleaning processes conducted above 200 °C where solvent stability and minimal evaporative loss are required for process safety and economic viability.

Monomer for Specialty Polyester and Polymer Synthesis

In polymer science, α-MBL should be selected over GBL when the goal is to synthesize functional polyesters via ring-opening polymerization. Its distinct structure serves as a building block to incorporate specific side-chains, influencing the final polymer's thermal properties, crystallinity, and degradability in ways GBL cannot.

Electrolyte Co-Solvent for High-Voltage Battery Formulations

The higher thermal stability and distinct molecular structure of α-MBL make it a candidate for evaluation in advanced lithium-ion battery electrolytes. It can be used to modify the electrolyte's viscosity, ionic conductivity, and electrochemical stability window, particularly in systems where the performance of standard GBL-based electrolytes is limited by volatility or reactivity at the electrode surface.

Application Fit

Application
Selection Property
Validation Focus
Atmospheric oxidation pathway studies
Position-specific product profile
Ring-oxidized vs ring-opening product analysis
GABA(A) receptor modulation studies
α- vs β-substitution effect
Receptor current modulation endpoint
α-Substituted lactone synthesis
Regioselective monomethylation route
Synthetic yield and selectivity verification
Gas-phase ion-molecule reaction studies
Defined lactone ring reactivity
MS/MS fragmentation and reference standard

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1679-47-6

Explore Compound Types